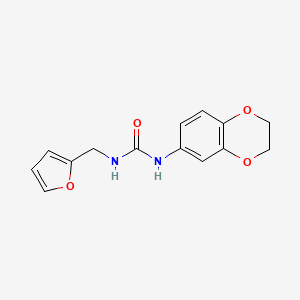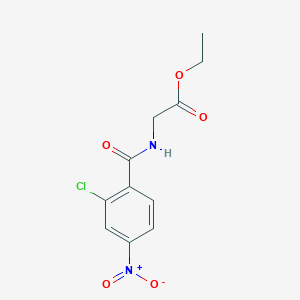![molecular formula C13H24N2O3 B4656631 ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate](/img/structure/B4656631.png)
ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate
Vue d'ensemble
Description
Ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate, also known as MCC-950, is a small molecule inhibitor that targets the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system, specifically in the regulation of inflammation. MCC-950 has shown promise as a potential therapeutic agent for a variety of inflammatory diseases, including gout, Alzheimer's disease, and multiple sclerosis.
Mécanisme D'action
Ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate targets the NLRP3 inflammasome, a protein complex that plays a key role in the regulation of inflammation. The NLRP3 inflammasome is activated in response to a variety of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Once activated, the NLRP3 inflammasome triggers the production of inflammatory cytokines, which contribute to the development of inflammatory diseases.
ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate works by inhibiting the activation of the NLRP3 inflammasome, thereby reducing the production of inflammatory cytokines. Specifically, ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate targets the NLRP3 inflammasome at the level of the NLRP3 protein, preventing its oligomerization and activation.
Biochemical and Physiological Effects:
ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate has been shown to have a variety of biochemical and physiological effects in preclinical models of inflammatory diseases. These effects include:
- Reduction in the production of inflammatory cytokines, such as IL-1beta and IL-18
- Reduction in the accumulation of amyloid-beta plaques in the brain
- Improvement in cognitive function
- Reduction in joint swelling and pain
- Reduction in inflammation in the central nervous system
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate for lab experiments is its specificity for the NLRP3 inflammasome. This allows researchers to study the role of the NLRP3 inflammasome in various inflammatory diseases, without the confounding effects of other inflammatory pathways.
However, one limitation of ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate is its potential off-target effects. While ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate is highly specific for the NLRP3 inflammasome, it has been shown to interact with other proteins in vitro, raising the possibility of off-target effects in vivo.
Orientations Futures
There are several future directions for research on ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate. These include:
- Development of more potent and selective NLRP3 inflammasome inhibitors
- Investigation of the role of the NLRP3 inflammasome in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease
- Investigation of the role of the NLRP3 inflammasome in aging and age-related diseases
- Development of ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate as a therapeutic agent for human inflammatory diseases, including gout, Alzheimer's disease, and multiple sclerosis.
Applications De Recherche Scientifique
Ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate has been extensively studied in preclinical models of inflammatory diseases, and has shown promising results in reducing inflammation and improving disease outcomes. In a mouse model of gout, ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate was found to reduce the production of inflammatory cytokines and improve joint swelling and pain. In a mouse model of Alzheimer's disease, ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate was found to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In a mouse model of multiple sclerosis, ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate was found to reduce inflammation and improve disease outcomes.
Propriétés
IUPAC Name |
ethyl 3-[(4-methylcyclohexyl)carbamoylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-3-18-12(16)8-9-14-13(17)15-11-6-4-10(2)5-7-11/h10-11H,3-9H2,1-2H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANVSSSLUCSTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1CCC(CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[(4-methylcyclohexyl)carbamoyl]-beta-alaninate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B4656561.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4656563.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-cyclohexylacetamide](/img/structure/B4656568.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4656575.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide](/img/structure/B4656589.png)
![4-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4656590.png)



![N-(4-bromo-3-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4656623.png)

![2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4656667.png)
![1-(4-fluorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole](/img/structure/B4656671.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4656672.png)